molecular formula C23H21BrO3 B189252 Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate CAS No. 156755-24-7

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate

Cat. No.: B189252
CAS No.: 156755-24-7
M. Wt: 425.3 g/mol
InChI Key: SXFFQILYKHDSIZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a bromophenyl group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes, making the production more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate involves its interaction with specific molecular targets. For example, the benzyloxy group can interact with enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid or alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-(benzyloxy)-5-chlorophenyl)-3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(2-(benzyloxy)-5-fluorophenyl)-3-phenylpropanoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 3-(2-(benzyloxy)-5-iodophenyl)-3-phenylpropanoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and selectivity in various applications.

Properties

IUPAC Name

methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFQILYKHDSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194621
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156755-24-7
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156755-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501194621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension consisting of (±)-6-bromo-4-phenylchroman-2-one (85.0 g), anhydrous potassium carbonate (46.7 g), sodium iodide (20.5 g) and benzyl chloride (40.6 g) in methanol (350 ml) and acetone (350 ml) was refluxed for 3 hrs. After evaporation of the solvents the residue was extracted with diethyl ether (2×300 ml) and the extract was washed with water (2×200 ml) and aqueous sodium carbonate. Drying (Na2SO4) and rotoevaporation left 121.8 g (102.1% crude yield) of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester as a light yellow oil, tlc: (1) 0.77; NMR (CDCl3): 39.22, 40.53, 51.63, 70.16, 113.10, 113.77, 126.46, 126.92, 127.88, 128.08, 128.34, 128.45, 130.31, 130.55, 134.41, 136.44, 142.37, 154.94, 172.08.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
46.7 g
Type
reactant
Reaction Step Two
Quantity
20.5 g
Type
reactant
Reaction Step Three
Quantity
40.6 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

6-Bromo-4-phenyl-3,4-dihydro-coumarine (290 g, 0.96 mole) was dissolved in a mixture of methanol (1 L) and acetone (1 L). To the above solution were added potassium carbonate (160 g, 1.16 mole), α-chlorotoluene (140 g, 1.1 mole) and sodium iodide (30 g, 0.47 mole), and the mixture was stirred under reflux for 3 h. The solution was concentrated by distillation, and the residue treated with water and extracted with diethyl ether. The ethereal layer was washed with water, saturated sodium carbonate solution and water, successively. The organic layer was dried over sodium sulfate, filtered and then evaporated to give 420 g (≈100%) of the title compound as a light yellow oil.
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Yield
100%

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